7-Benzofuranyl N-methylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
4790-82-3 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-benzofuran-7-yl N-methylcarbamate |
InChI |
InChI=1S/C10H9NO3/c1-11-10(12)14-8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3,(H,11,12) |
InChI Key |
LVKKPBPHGILWOM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1OC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 7 Benzofuranyl N Methylcarbamate
Precursor Synthesis Routes to 7-Benzofuranol Derivatives
The primary precursor for 7-Benzofuranyl N-methylcarbamate is 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064). google.com The development of efficient pathways to this molecule has been a significant focus of chemical research, utilizing various starting materials and reaction strategies.
A notable method for preparing 2,3-dihydro-2,2-dimethyl-7-benzofuranol uses the relatively inexpensive starting material, 2-hydroxyacetophenone (B1195853). google.com This process is designed to produce the precursor in high yields and relative purity through a novel reaction sequence. google.com
The synthesis involves four main steps, starting with the etherification of 2-hydroxyacetophenone and culminating in the desired benzofuranol precursor. google.com
Reaction Steps from 2-Hydroxyacetophenone
| Step | Reaction | Description |
|---|---|---|
| A | Ether Formation | 2-Hydroxyacetophenone is reacted with a methallyl halide to form 2-acetylphenyl methallyl ether. google.com |
| B | Cyclization | The 2-acetylphenyl methallyl ether undergoes heating with a catalyst like anhydrous magnesium chloride, leading to the formation of 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. google.com |
| C | Baeyer-Villiger Oxidation | The acetylbenzofuran derivative is oxidized to form 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran. google.com |
| D | Hydrolysis | The resulting acetoxybenzofuran is hydrolyzed to yield the final precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol. google.com |
Beyond the 2-hydroxyacetophenone route, a variety of other strategies for synthesizing benzofuranol and its derivatives have been developed. These methods offer alternative pathways that can vary in efficiency, cost, and environmental impact.
One of the earliest methods starts with catechol, which is reacted with methallyl chloride to form 2-methallyloxyphenol. google.com This intermediate is then rearranged and cyclized to produce 2,3-dihydro-2,2-dimethyl-7-benzofuranol. google.com While effective, the high cost of catechol presented an economic disadvantage. google.com Another established pathway begins with o-nitrophenol, which undergoes a series of transformations including the formation of 2-β-methallyloxynitrobenzene and 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran, before reduction to the amine and conversion to the final benzofuranol. googleapis.comgoogle.comgoogle.com
More recent innovations have explored different starting materials and catalysts. One such process involves the alkylation of 1,2-cyclohexanedione (B122817) with a beta-methallyl compound, followed by a Claisen rearrangement and aromatization to yield the carbofuran (B1668357) phenol (B47542). googleapis.comgoogle.com Other approaches include the synthesis of 7-allylated benzofuran (B130515) derivatives from o-allyloxyethynylbenzene through a tandem Claisen rearrangement and 5-endo-dig cyclization, often facilitated by microwave irradiation. researchgate.net Research has also demonstrated the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, which can be converted to benzofurans. oregonstate.edu Furthermore, a process using isobutenylpyrocatechol heated in the presence of an organic sulfonic acid catalyst has been developed to prepare 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. google.com
Summary of Alternative Precursor Synthesis Routes
| Starting Material(s) | Key Steps | Resulting Precursor | Citations |
|---|---|---|---|
| Catechol & Methallyl Chloride | Formation of 2-methallyloxyphenol, rearrangement, and cyclization | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | google.com |
| o-Nitrophenol | Sequential conversion to 2-β-methallyloxynitrobenzene, then 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran, and finally to the benzofuranol | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | googleapis.comgoogle.comgoogle.com |
| 1,2-Cyclohexanedione & Beta-methallyl compound | Alkylation followed by Claisen rearrangement/aromatization | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | googleapis.comgoogle.comgoogle.com |
| o-Allyloxyethynylbenzene | Claisen rearrangement and TBAF-catalyzed annulation | 7-Allylated benzofuran derivatives | researchgate.net |
| 3-Hydroxy-2-pyrones & Nitroalkenes | Diels-Alder cycloaddition and subsequent transformations | Substituted benzofuranones/benzofurans | oregonstate.edu |
| Isobutenylpyrocatechol | Heating with an organic sulfonic acid catalyst | 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran | google.com |
Carbamoylation Chemistry for this compound Formation
The final step in the synthesis of this compound is the carbamoylation of the 2,3-dihydro-2,2-dimethyl-7-benzofuranol precursor. googleapis.comgoogle.comgoogle.com This reaction introduces the N-methylcarbamate functional group, which is crucial to the compound's identity.
The standard and widely documented procedure for this conversion is the reaction of the benzofuranol precursor with methyl isocyanate. googleapis.comgoogle.comgoogle.com This reaction is typically conducted in the presence of a tertiary amine catalyst, which facilitates the addition of the hydroxyl group of the phenol to the isocyanate, leading to the formation of the carbamate (B1207046) ester linkage in excellent yields. google.comgoogle.com While this is the conventional method, the broader field of organic chemistry offers various techniques for carbamate synthesis, such as using N,N'-carbonyldiimidazole (CDI) to first activate an alcohol before reaction with an amine, or employing transcarbamoylation reactions with donors like methyl carbamate. organic-chemistry.orgmdpi.com
Derivatization and Analogue Synthesis of this compound for Mechanistic Probing
To understand structure-activity relationships (SAR) and reaction mechanisms, chemists synthesize derivatives and analogues of the parent compound. nih.gov By modifying specific parts of the this compound molecule, researchers can investigate the role of different functional groups.
One area of study involves the synthesis of new benzofuran derivatives with varied substituents to probe their properties. nih.govmdpi.com For instance, research into halogenated derivatives, such as those with bromine introduced to a methyl or acetyl group on the benzofuran system, has been conducted to analyze the impact of such modifications. nih.gov The synthesis of a diverse range of substituted benzofurans and benzofuranones also allows for the study of reaction regioselectivity and the electronic effects of different substituents on the furan (B31954) ring system. oregonstate.edu
Another strategy is to modify the carbamate portion of the molecule. An example is the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate. nih.gov This analogue replaces the N-methyl group with an N-[(dibutylamino)sulfanylmethyl] group, creating a significantly different chemical entity for comparative studies. nih.gov Such derivatizations are essential for probing the interactions of the molecule and for the development of new compounds with tailored properties. mdpi.com
Innovations in Sustainable Synthesis Approaches for Benzofuranyl Carbamates
In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. rsc.orgacs.org For benzofuranyl carbamates, this involves innovations in both the synthesis of the benzofuran core and the carbamoylation step.
Sustainable approaches for the benzofuran ring system include the use of milder reaction conditions and more efficient catalysts. researchgate.net For example, employing tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst allows for the cyclization to form the benzofuran ring under gentle conditions. researchgate.net The use of microwave irradiation to promote reactions like the Claisen rearrangement can also be considered a greener approach due to increased energy efficiency and potentially shorter reaction times. researchgate.net
A significant area for innovation in carbamate synthesis is the development of alternatives to hazardous reagents like phosgene (B1210022) and highly reactive isocyanates. rsc.org Research is ongoing into biocatalytic methods, which use enzymes to carry out chemical transformations. acs.orgnih.gov For instance, promiscuous esterases have been used for the enzymatic synthesis of various carbamates in water, offering a highly sustainable route that avoids harsh chemicals and organic solvents. nih.gov These biocatalytic approaches represent a promising frontier for the future production of benzofuranyl carbamates and other complex molecules. acs.org
Biochemical Mechanisms of Action of 7 Benzofuranyl N Methylcarbamate
Cholinesterase Inhibition Dynamics and Molecular Interactions
7-Benzofuranyl N-methylcarbamate, commonly known as carbofuran (B1668357), is a carbamate (B1207046) pesticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. nih.gov This inhibition disrupts the normal transmission of nerve impulses by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). nih.govnih.gov The interaction between carbofuran and AChE is a multi-step process involving reversible binding followed by the carbamoylation of the enzyme's active site. nih.gov
Carbamates, including carbofuran, are classified as reversible inhibitors of AChE. nih.gov The inhibition process begins with the non-covalent binding of the carbofuran molecule to the active site of the AChE enzyme. This initial binding is a reversible step, and the inhibitor can dissociate from the enzyme. nih.govnih.gov The insecticidal action of carbamates is attributed to this reversible inactivation of AChE. nih.gov
The kinetics of this inhibition can be described by several constants. For instance, the affinity of carbofuran for AChE is significantly less in human liver microsomes (Km=1.950 mM) compared to rat (Km=0.210 mM) or mouse (Km=0.550 mM) liver microsomes for its metabolism to 3-hydroxycarbofuran (B132532). nih.gov In a study on the snail Lymnaea acuminata, the kinetic constants of carbamates were explained based on their structure. epa.gov While specific kinetic data for the reversible inhibition step of carbofuran on AChE is not detailed in the provided results, the general mechanism involves the formation of an enzyme-inhibitor complex.
Table 1: Comparative Affinity of Carbofuran for Cytochrome P450 Enzymes
| Species | Microsome Type | Km (mM) for 3-hydroxycarbofuran formation |
| Human | Liver Microsomes (HLM) | 1.950 |
| Rat | Liver Microsomes (RLM) | 0.210 |
| Mouse | Liver Microsomes (MLM) | 0.550 |
This table is generated based on data from a study on the in vitro metabolism of carbofuran. nih.gov
Following the initial reversible binding, a chemical reaction occurs where the carbamoyl (B1232498) group of the carbofuran molecule is transferred to a serine residue within the active site of AChE. nih.gov This process, known as carbamoylation, results in a temporarily inactive, carbamoylated enzyme. nih.govnih.gov The inhibition of AChE by carbofuran is mediated by this carbamoylation of the serine molecule in the enzyme's active site. nih.gov
The carbamoylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. nih.gov The subsequent hydrolysis of the carbamoyl-enzyme, or decarbamoylation, is a relatively slow process, with half-lives ranging from minutes to over 30 days for different carbamates. nih.gov This slow rate of reactivation is the basis for the prolonged inhibition of AChE and the resulting toxic effects. nih.govnih.gov Computational studies suggest that the non-covalent binding of carbofuran to AChE may promote faster carbamylation rates in some species compared to others. nih.gov
Modulation of Neurological Receptor Systems by this compound and its Derivatives
Beyond its well-established role as a cholinesterase inhibitor, research has explored the interaction of carbofuran and its derivatives with other neurological receptor systems. The benzofuran (B130515) scaffold, a core component of carbofuran, is found in many neurotropic compounds. benthamdirect.commdpi.comnih.gov
Derivatives of benzofuran have been investigated for their potential to interact with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. benthamdirect.comresearchgate.net In silico studies have shown that certain 2,3-disubstituted benzofuran analogues of GABA can bind to the GABAA receptor at the allosteric site for benzodiazepines. benthamdirect.com
One study synthesized and tested benzofuran-acetamide derivatives as potential GABA-AT inhibitors. researchgate.net Another study involving 2,3-disubstituted benzofuran analogues of GABA found that the tested compounds did not protect against seizures in a mouse model, but instead acted as GABAergic antagonists with stimulatory effects on the central nervous system. benthamdirect.com These findings suggest that modifications to the benzofuran structure can lead to compounds that modulate the GABAergic system, though not always in a therapeutic manner. benthamdirect.com
The benzofuran ring has also been utilized as a scaffold for developing ligands for melatonin (B1676174) receptors (MT1 and MT2), which are involved in regulating circadian rhythms. acs.orgacs.org A series of N-(2-phenylbenzofuran-3-yl) ethyl amide and N-(2-arylalkylbenzofuran-3-yl) ethyl amide derivatives were synthesized and evaluated for their binding affinity to human MT1 and MT2 receptors. acs.orgnih.gov
The study revealed that substitutions on the benzofuran ring could modulate both the affinity and the selectivity for the melatonin receptor subtypes. acs.orgnih.gov For example, introducing a 2-phenyl substituent resulted in an agonist that bound more strongly than melatonin to both MT1 and MT2 receptors. acs.orgnih.gov Conversely, a 2-benzyl group led to the development of selective MT2 antagonists. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) studies have further explored the physicochemical requirements for the binding of benzofuran derivatives to MT1 and MT2 receptors. nih.gov
Table 2: Melatonin Receptor (MT1 and MT2) Binding Affinities of Selected Benzofuran Derivatives
| Compound | Substitution | Receptor Subtype | Binding Affinity (Ki, nM) | Activity |
| Melatonin | - | MT1 | 0.04 | Agonist |
| Melatonin | - | MT2 | 0.12 | Agonist |
| Compound 10q | 2-phenyl | MT1 | <0.01 | Agonist |
| Compound 10q | 2-phenyl | MT2 | 0.02 | Agonist |
| Compound 10c | 2-benzyl | MT1 | 12.3 | Antagonist |
| Compound 10c | 2-benzyl | MT2 | 0.1 | Antagonist |
| Compound 19 | 2-benzyl | MT1 | 19.2 | Partial Agonist |
| Compound 19 | 2-benzyl | MT2 | 0.1 | Partial Agonist |
This table is generated based on data from a study on novel benzofuran derivatives as melatonin receptor ligands. acs.orgnih.gov
Enzymatic Activity Alterations in Biological Systems
In rats, administration of carbofuran has been shown to modulate the activity of several enzymes in the small intestine. nih.gov Short-term exposure enhanced the activities of sucrase, alkaline phosphatase, leucine (B10760876) aminopeptidase (B13392206), and γ-glutamyl transpeptidase. nih.gov However, longer-term exposure resulted in reduced activities of sucrase and γ-glutamyl transpeptidase, while alkaline phosphatase and leucine aminopeptidase activities remained elevated. nih.gov The activity of lactate (B86563) dehydrogenase was enhanced with both short and long-term exposure. nih.gov Glucose-6-phosphatase and glutamate (B1630785) pyruvate (B1213749) transaminase activities were initially enhanced but were reduced after prolonged exposure. nih.gov
Carbofuran is also known to be metabolized by cytochrome P450 (CYP) enzymes, primarily leading to the formation of 3-hydroxycarbofuran. nih.gov Studies have shown that CYP3A4 is the major human CYP isoform responsible for carbofuran oxidation. nih.gov Furthermore, carbofuran can suppress anti-oxidative enzymes like glutathione-S-transferase and superoxide (B77818) dismutase, leading to oxidative stress. nih.gov
Digestive Enzyme Function Modulation (e.g., Brush Border Enzymes)
Research into the effects of this compound on the small intestine has revealed significant modulation of brush border enzyme activities. Studies on rats exposed to the compound have shown time-dependent changes in digestive enzyme function.
In short-term exposure (7 days), there was a marked enhancement in the activities of several key brush border enzymes. The activity of sucrase increased by 56%, alkaline phosphatase by 62%, leucine aminopeptidase by 56%, and γ-glutamyl transpeptidase by 84%. However, longer-term exposure (30 days) resulted in a different response profile. While the activities of alkaline phosphatase and leucine aminopeptidase remained elevated (92–96% increase), the activities of sucrase and γ-glutamyl transpeptidase were significantly reduced, by 28% and 49% respectively. Notably, the activities of maltase, lactase, and trehalase showed no change after either 7 or 30 days of exposure. Kinetic analysis indicated that these changes were due to a change in the maximum velocity (Vmax) of the enzymes, with no alteration in their substrate affinity (Km).
Interactive Table: Effect of this compound on Brush Border Enzyme Activity
| Enzyme | 7-Day Exposure | 30-Day Exposure |
|---|---|---|
| Sucrase | ▲ 56% | ▼ 28% |
| Alkaline Phosphatase | ▲ 62% | ▲ 92-96% |
| Leucine Aminopeptidase | ▲ 56% | ▲ 92-96% |
| γ-Glutamyl Transpeptidase | ▲ 84% | ▼ 49% |
| Maltase | No Change | No Change |
| Lactase | No Change | No Change |
| Trehalase | No Change | No Change |
Cellular Enzyme Responses (e.g., Lactate Dehydrogenase, Glucose-6-phosphatase)
The impact of this compound extends to intracellular enzymes, indicating broader cellular stress and metabolic disruption.
The activity of lactate dehydrogenase (LDH), a crucial enzyme in anaerobic glycolysis, was significantly enhanced following both 7-day and 30-day exposure periods. This suggests a shift towards anaerobic metabolism, possibly to compensate for impaired mitochondrial function.
Glucose-6-phosphatase, a key enzyme in gluconeogenesis and glycogenolysis responsible for providing free glucose to the body, also showed a biphasic response. researchgate.net Its activity was enhanced after 7 days of treatment. Conversely, after 30 days of exposure, its activity was reduced by 46%. This long-term reduction could impair the ability to maintain blood glucose homeostasis.
Interactive Table: Effect of this compound on Cellular Enzyme Activity
| Enzyme | 7-Day Exposure | 30-Day Exposure |
|---|---|---|
| Lactate Dehydrogenase | ▲ Enhanced | ▲ Enhanced |
| Glucose-6-Phosphatase | ▲ Enhanced | ▼ 46% |
Impact on Mitochondrial Respiration Pathways
Beyond its effects on digestive and cellular enzymes, this compound significantly impairs mitochondrial function, a critical hub for cellular energy production and survival. nih.gov The compound's toxicity is directly linked to mitochondrial dysfunction, which leads to oxidative stress and a depletion of antioxidants. nih.gov
Research has demonstrated that carbamates, including this compound, induce an impairment of the mitochondrial electron transport chain. nih.gov Specifically, carbamates have been shown to inhibit Complex I, the first and largest enzyme complex in the respiratory chain. nih.gov This inhibition disrupts the normal flow of electrons, leading to several downstream consequences.
The blockage of the electron transport chain results in a disorganized electron transfer process, which is a major source of reactive oxygen species (ROS). nih.gov The overproduction of ROS creates a state of oxidative stress, causing damage to cellular components. nih.gov One study noted that sub-chronic exposure to the compound increased mitochondrial lipid peroxidation by approximately 44%. nih.gov Furthermore, the impairment of the respiratory chain leads to a significant reduction in the synthesis of high-energy metabolites. In animal models, acute intoxication led to a severe depletion of ATP (by 43-56%) and phosphocreatine (B42189) (by 37-48%) in the brain, compromising cellular energy-dependent processes. osti.gov
{"answer":"### 4. Environmental Fate and Degradation Dynamics of this compound \n\nThe environmental persistence and transformation of this compound, commonly known as carbofuran, are governed by a complex interplay of abiotic and biotic processes. These processes dictate the compound's lifespan in various environmental compartments and the nature of its degradation products.\n\n### 4.1. Abiotic Transformation Pathways \n\nAbiotic degradation of this compound primarily occurs through hydrolysis and photolysis, with the rate and extent of these transformations being significantly influenced by environmental factors.\n\n#### 4.1.1. Hydrolytic Degradation Kinetics and pH Influence \n\nThe hydrolysis of this compound is a critical abiotic degradation pathway, particularly in aqueous environments. The rate of this chemical breakdown is highly dependent on the pH of the surrounding medium. epa.govwho.inttandfonline.com The compound is relatively stable under acidic conditions but becomes increasingly unstable as the pH becomes more alkaline. who.inttandfonline.comtandfonline.com This instability in alkaline media leads to a more rapid breakdown of the carbamate structure. who.int\n\nThe primary product of hydrolysis is carbofuran-7-phenol. who.intnih.govnih.gov This process involves the cleavage of the carbamate linkage. oup.comoup.com The rate of hydrolysis has been observed to increase with rising pH levels. For instance, the hydrolysis half-life of carbofuran in water at 25°C is reported to be 690 weeks at a pH of 6.0, decreasing significantly to 8.2 weeks at pH 7.0, and further to just 1.0 week at a pH of 8.0. epa.govwho.int\n\n\n\n\n\n#### 4.1.2. Photolytic Degradation Processes \n\nPhotolysis, or the degradation of a compound by light, is another significant abiotic pathway for the transformation of this compound. epa.govnih.gov This process can occur through direct absorption of light or be induced by other photoactive substances present in the environment. nih.gov The photodecomposition of carbofuran generally follows first-order reaction kinetics. dss.go.th\n\nSunlight exposure can lead to efficient degradation of the compound. nih.gov The initial step in the photolytic degradation often involves the cleavage of the carbamate group, resulting in the formation of carbamic acid and 2,3-dihydro-2,2-dimethylbenzofuran-7-ol. dss.go.th Further photochemically-driven reactions can lead to the opening of the furan (B31954) ring, producing a substituted catechol. dss.go.th Other identified photoproducts include those formed through hydroxylation of the aromatic ring and homolytic scission of the carbamate C-O bond. nih.gov The presence of dissolved organic matter can, however, inhibit the rate of photolysis by competing for available photons or through binding interactions with the carbofuran molecule. dss.go.th\n\n\n\n\n\n### 4.2. Biotic Transformation Mechanisms in Environmental Compartments \n\nBiotic processes, particularly microbial degradation, play a crucial role in the breakdown of this compound in the environment. epa.govwho.inttandfonline.com\n\n#### 4.2.1. Microbial Degradation Pathways in Soil and Water \n\nMicrobial degradation is a key process in the dissipation of this compound from soil and water. epa.govwho.int Numerous microorganisms have been identified that can utilize this compound as a source of carbon, nitrogen, or both. nih.govnih.govoup.com The rate of degradation can be significantly enhanced in soils with a history of carbofuran application, suggesting the adaptation of microbial communities. epa.govnih.gov The primary degradation product in many microbial pathways is carbofuran-7-phenol, formed through the hydrolysis of the carbamate linkage. nih.govnih.gov Some microorganisms can further degrade carbofuran-7-phenol. oup.comacs.org Other metabolites that have been identified from microbial degradation include 3-hydroxycarbofuran and 3-ketocarbofuran (B117061). who.inteeer.orgupm.edu.my\n\n##### 4.2.1.1. Bacterial Species Involved in this compound Transformation \n\nA diverse range of bacterial genera have been implicated in the degradation of this compound. These microorganisms have been isolated from various environments, including agricultural soils with a history of pesticide application. nih.govnih.gov Several studies have focused on identifying and characterizing these carbofuran-degrading bacteria. nih.govoup.com\n\nAmong the identified genera are:\n\n* Pseudomonas : Several studies have reported the isolation of Pseudomonas species capable of degrading carbofuran. nih.govnih.govnih.govscielo.org.comsss.com.my Some strains utilize the compound as a sole source of carbon and nitrogen, while others use it as a source of carbon or nitrogen. nih.govscielo.org.co\n* Flavobacterium : This genus has also been identified as containing carbofuran-degrading bacteria. nih.govnih.gov\n* Achromobacter : Species of Achromobacter have been shown to be involved in the biodegradation of carbofuran. oup.comoup.comnih.govhibiscuspublisher.comnih.gov\n* Novosphingobium : Strains of Novosphingobium have been isolated and characterized for their ability to degrade carbofuran, often utilizing it as a sole carbon source. oup.comoup.comnih.gov\n* Paracoccus : A bacterium identified as Paracoccus sp. has been shown to metabolize carbofuran to carbofuran-7-phenol. nih.govtandfonline.comresearchgate.nettandfonline.comscite.ai\n* Sphingomonas : Various Sphingomonas species are known to degrade carbofuran, with some strains capable of hydrolyzing the furanyl ring of the molecule. oup.comacs.orgjmb.or.krjmb.or.kr\n\n##### 4.2.1.2. Enzymatic Systems of Microbial Degradation \n\nThe microbial degradation of this compound is facilitated by specific enzymatic systems. The two primary mechanisms involved are oxidative and hydrolytic conversion. nih.gov\n\nHydrolytic degradation is a common pathway where enzymes, such as carbofuran hydrolase, cleave the ester bond of the carbamate linkage. aip.org This results in the formation of carbofuran-7-phenol and methylamine. oup.comoup.comtandfonline.com This hydrolytic activity has been observed in numerous carbofuran-degrading bacteria, including various strains of Pseudomonas and Sphingomonas. nih.govaip.org The enzymes responsible for this hydrolysis can be intracellular. nih.govtandfonline.com\n\nOxidative pathways also contribute to the breakdown of carbofuran. This can involve the action of hydroxylase enzymes, which introduce hydroxyl groups onto the molecule. unal.edu.co For instance, some bacteria can convert carbofuran to 4-hydroxycarbofuran through an oxidative mechanism. unal.edu.co This oxidative degradation can lead to the complete mineralization of the compound. scielo.org.co\n\n\n\n\n\n### List of Chemical Compounds \n\n| Compound Name |\n| --------------------------------------------------- |\n| this compound (Carbofuran) |\n| Carbamic acid |\n| 2,3-dihydro-2,2-dimethylbenzofuran-7-ol |\n| Carbofuran-7-phenol |\n| 3-hydroxycarbofuran |\n| 3-ketocarbofuran |\n| 4-hydroxycarbofuran |\n| Methylamine |\n| Carbon dioxide |\n\n"}
Environmental Fate and Degradation Dynamics of 7 Benzofuranyl N Methylcarbamate
Biotic Transformation Mechanisms in Environmental Compartments
Microbial Degradation Pathways in Soil and Water
Mineralization of Aromatic Moiety by Specific Microorganisms (e.g., Sphingomonads)
Certain microorganisms, particularly those from the Sphingomonas genus, have demonstrated the ability to mineralize the aromatic moiety of 7-Benzofuranyl N-methylcarbamate, also known as carbofuran (B1668357). Mineralization is the process by which an organic compound is completely broken down into its inorganic constituents. In the case of carbofuran, this involves the degradation of both the carbamate (B1207046) side chain and the benzofuran (B130515) ring structure.
A bacterial strain identified as Sphingomonas sp. CF06, isolated from soil, has been shown to be capable of using carbofuran as a sole source of carbon and nitrogen, indicating its ability to mineralize the entire molecule. asm.org This degradation is mediated by plasmids within the bacterium. asm.orgnih.gov The loss of these plasmids results in the inability of the strain to grow on carbofuran. asm.orgnih.gov
The degradation process by Sphingomonas often begins with the hydrolysis of the carbamate ester bond, a reaction catalyzed by a carbamate hydrolase, which results in the formation of carbofuran phenol (B47542). nih.gov From there, further degradation of the aromatic ring occurs. For instance, Sphingomonas sp. strain SB5 degrades carbofuran to carbofuran-7-phenol and then hydrolyzes the furanyl ring. jmb.or.kr This strain can further break down carbofuran-7-phenol into intermediates like 2-hydroxy-3-(3-methlypropan-2-ol)phenol. jmb.or.kr
Another strain, Sphingobium sp. strain CFD-1, also initiates degradation through hydrolysis to carbofuran phenol via a carbamate hydrolase. nih.gov A specific gene cluster, cfd, has been identified in sphingomonads that is responsible for the catabolism of carbofuran phenol. nih.gov This cluster includes a gene for carbofuran phenol hydroxylase (cfdC), which hydroxylates carbofuran phenol. nih.gov
The table below summarizes key microorganisms involved in the mineralization of carbofuran's aromatic moiety.
| Microorganism Strain | Key Degradation Step | Reference |
| Sphingomonas sp. CF06 | Mineralizes both the carbonyl group and the aromatic ring of carbofuran. | asm.org |
| Sphingomonas sp. SB5 | Degrades carbofuran to carbofuran-7-phenol and hydrolyzes the furanyl ring. | jmb.or.kr |
| Sphingobium sp. CFD-1 | Hydrolyzes the ester bond to form carbofuran phenol, followed by catabolism of the phenol. | nih.gov |
| Sphingomonas sp. KN65.2 | Degrades carbofuran in the presence of gravel as a carrier. | researchgate.net |
Metabolism in Plants
Carbofuran is a systemic insecticide, meaning it is absorbed by plants, typically through the roots, and then translocated throughout the plant's tissues. wikipedia.org Once inside the plant, it undergoes metabolic transformation.
Formation of Glucoside Conjugates and Their Stability
A significant metabolic pathway for carbofuran in plants is the formation of water-soluble conjugates, primarily glucoside conjugates. oup.com This process involves the attachment of a glucose molecule to carbofuran or its metabolites, which increases their water solubility and facilitates storage within the plant cells. The stability of these conjugates is an important factor in the persistence of carbofuran residues in plants. Acid hydrolysis is often required during analytical procedures to break these conjugates and release the aglycone forms for measurement. oup.com
Aglycone Release and Further Biotransformation in Plants
The glucoside conjugates are not necessarily the final fate of carbofuran in plants. The release of the aglycone (the non-sugar portion of the conjugate) can occur, leading to further biotransformation. The primary aglycone metabolite found in plants is 3-hydroxycarbofuran (B132532). nih.govnih.gov This metabolite can also be conjugated with glucose. The release of these aglycones and their subsequent transformation are key steps in the detoxification process within the plant. Studies have shown that residues of both the parent carbofuran and its metabolite, 3-hydroxycarbofuran, can be detected in various parts of the plant, such as the leaves and juice of sugarcane. nih.gov
Metabolism in Insects
The insecticidal action of carbofuran is due to its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. youtube.com However, insects also possess metabolic pathways to detoxify carbofuran. The metabolism of carbofuran in insects, as in other organisms, primarily involves oxidation and hydrolysis reactions. These metabolic processes can lead to the formation of less toxic compounds that can be more easily excreted. The rate and specific pathways of metabolism can vary significantly between different insect species, which can influence their susceptibility to the insecticide.
Metabolism in Non-Human Mammals
In non-human mammals, carbofuran is metabolized extensively, primarily in the liver by cytochrome P450 (CYP) enzymes. nih.govnih.gov The main metabolic pathway is the oxidation of the ring to produce 3-hydroxycarbofuran. nih.govnih.gov This is considered the major metabolite. nih.gov Further oxidation can lead to the formation of 3-ketocarbofuran (B117061). tandfonline.comresearchgate.net
Studies comparing the in vitro metabolism of carbofuran in liver microsomes from different mammalian species have revealed significant differences. nih.gov For instance, the rate of formation of 3-hydroxycarbofuran is considerably higher in dog liver microsomes compared to those from humans, rats, or mice. nih.govresearchgate.net In rats, the CYP2C family of enzymes is likely to play a primary role in carbofuran metabolism. nih.govresearchgate.net
The table below provides a summary of the primary metabolic pathways in non-human mammals.
| Organism | Primary Metabolite(s) | Key Enzymes | Reference |
| Rat | 3-hydroxycarbofuran | Cytochrome P450 (CYP2C family) | nih.govresearchgate.net |
| Mouse | 3-hydroxycarbofuran | Cytochrome P450 | nih.gov |
| Dog | 3-hydroxycarbofuran | Cytochrome P450 | nih.govresearchgate.net |
Identification and Fate of Primary Degradation Products and Metabolites
The primary degradation products and metabolites of carbofuran include:
3-hydroxycarbofuran: A major metabolite formed through oxidation in soil, plants, and mammals. nih.govnih.govnih.gov It is considered to be as toxic as the parent compound. upm.edu.my
3-ketocarbofuran: Formed by the further oxidation of 3-hydroxycarbofuran. tandfonline.comnih.gov This metabolite is also highly toxic. upm.edu.my
Carbofuran phenol (carbofuran-7-phenol): Produced by the hydrolysis of the carbamate ester linkage in soil and by microorganisms. jmb.or.krnih.gov It is significantly less toxic than carbofuran. upm.edu.my
Other metabolites that have been identified include 3-hydroxycarbofuran phenol and 3-ketocarbofuran phenol, which are formed through hydrolysis of the respective carbamate metabolites. upm.edu.my In some cases, 3-hydroxycarbofuran glucuronide has been detected, particularly in bile and urine, indicating a pathway for detoxification and excretion. nih.gov
The fate of these degradation products varies depending on environmental conditions and the biological systems involved. While hydrolysis to carbofuran phenol represents a detoxification step, the formation of 3-hydroxycarbofuran and 3-ketocarbofuran maintains a high level of toxicity. upm.edu.my The persistence and transport of these metabolites in soil and water are important considerations for environmental risk assessment.
The following table lists the primary degradation products and metabolites of carbofuran.
| Degradation Product / Metabolite | Formation Pathway | Environment/Organism | Reference |
| 3-hydroxycarbofuran | Oxidation | Soil, Plants, Mammals | nih.govnih.govnih.gov |
| 3-ketocarbofuran | Oxidation of 3-hydroxycarbofuran | Soil, Mammals | tandfonline.comnih.gov |
| Carbofuran phenol | Hydrolysis | Soil, Microorganisms | jmb.or.krnih.gov |
| 3-hydroxycarbofuran phenol | Hydrolysis of 3-hydroxycarbofuran | Environmental | upm.edu.my |
| 3-ketocarbofuran phenol | Hydrolysis of 3-ketocarbofuran | Environmental | upm.edu.my |
| 3-hydroxycarbofuran glucuronide | Conjugation | Mammals (bile, urine) | nih.gov |
Environmental Persistence and Mobility Characteristics in Soil-Water Systems
The environmental persistence and mobility of this compound, commonly known as carbofuran, in soil-water systems are governed by a complex interplay of its chemical properties and various environmental factors. Its fate in the environment, particularly its potential to remain in soil or move into water bodies, is a subject of extensive research due to its widespread agricultural use.
Carbofuran is characterized as a moderately soluble compound in water, a property that influences its movement within the soil profile. researchgate.net Its persistence is significantly affected by soil type, pH, temperature, moisture content, and the presence of microbial populations. who.int Generally, carbofuran is not considered highly persistent in soil, but its degradation rate can vary substantially. researchgate.net
The mobility of carbofuran in soil is primarily dictated by adsorption processes, where the compound binds to soil particles. This adsorption is influenced by the soil's organic matter content, clay content, and cation-exchange capacity. fao.orgpjoes.com Lower adsorption leads to a higher potential for leaching, where the compound can be transported with water through the soil profile and potentially contaminate groundwater. epa.govupm.edu.my
Detailed Research Findings
Research has demonstrated that the adsorption of this compound varies significantly across different soil types. Studies on Indian soils revealed that the order of adsorption was compost soil > clayey soil > red soil > sandy soil, with the Freundlich adsorption model providing a good fit for the observed data. researchgate.net The amount of carbofuran adsorbed has been found to be higher in soils with greater organic matter, clay content, CaCO3 content, surface area, and cation-exchange capacity. fao.orgpjoes.com For instance, Jhansi red loam soil exhibited higher adsorption of carbofuran compared to Pilibhit sandy loam soil, a difference attributed to the former's higher clay and organic matter content. fao.orgpjoes.com
The persistence of carbofuran in soil is often quantified by its half-life (DT50), which is the time it takes for half of the initial amount to degrade. The half-life of carbofuran in soil can range from a few days to several months, depending on environmental conditions. Field dissipation studies have reported half-lives ranging from 26 to 110 days. who.intpjoes.comepa.gov In a study on a tropical sugarcane ecosystem, the half-life of carbofuran was found to be 10.83 days. nih.gov Laboratory studies have shown half-lives ranging from 2 to 72 days. epa.gov The degradation is generally faster in non-sterile, neutral, or acidic aerobic soils, with half-lives reported to be between 1 to 8 weeks. epa.gov Under anaerobic conditions, degradation is slower. epa.gov
The mobility of carbofuran is also assessed using the Groundwater Ubiquity Score (GUS), which is calculated based on the pesticide's half-life and its organic carbon-water (B12546825) partition coefficient (Koc). researchgate.netorst.edu Experimentally measured Koc values for carbofuran range from 14 to 160, which suggests a potential for significant leaching in many soil types, particularly in sandy soils. epa.gov This has been evidenced by the detection of carbofuran in groundwater in various regions. epa.govupm.edu.my However, in soils with very high organic content, leaching may be limited. epa.gov
Hydrolysis is a key degradation pathway for carbofuran in water and is highly dependent on pH. upm.edu.my The compound is relatively stable in acidic and neutral water but degrades rapidly under alkaline conditions. fao.orgupm.edu.my The hydrolysis half-life of carbofuran at 25°C is approximately 690 weeks at pH 6.0, decreasing to 8.2 weeks at pH 7.0, and further to 1.0 week at pH 8.0. who.intepa.gov Studies in microemulsions, which can mimic restricted water environments in soil colloids, have shown that the basic hydrolysis rate of carbofuran can be significantly enhanced, reducing its half-life. nih.gov
The following interactive data tables summarize key parameters related to the environmental persistence and mobility of this compound in soil-water systems.
Table 1: Soil Sorption and Mobility of this compound
Instructions: Use the dropdown menus to filter the data by parameter and soil type to see the corresponding values and sources. This table provides an overview of how the compound interacts with different soils.
| Parameter | Soil Type | Value | Reference |
| Koc (mL/g) | Various | 14 - 160 | epa.gov |
| Kd (mL/g) | Luchu clay | - | nih.gov |
| Kd (mL/g) | Yuanlin silty clay loam | - | nih.gov |
| GUS | - | Moderate Leaching Potential | researchgate.net |
Table 2: Freundlich Adsorption Constants for this compound in Different Soils
Instructions: This table displays the Freundlich constants (Kf and n), which describe the adsorption intensity and capacity. Click on the column headers to sort the data.
| Soil Type | Kf | n | Reference |
| Jhansi red loam soil | Higher than Pilibhit soil | S-shaped isotherm | fao.orgpjoes.com |
| Pilibhit sandy loam soil | Lower than Jhansi soil | S-shaped isotherm | fao.orgpjoes.com |
| Compost soil | Highest among tested | - | researchgate.net |
| Clayey soil | High | - | researchgate.net |
| Red soil | Moderate | - | researchgate.net |
| Sandy soil | Lowest among tested | - | researchgate.net |
Table 3: Half-life of this compound in Soil and Water
Instructions: Explore the degradation rates of the compound under various conditions. Use the filters to compare its persistence in different environments.
| Matrix | Condition | Half-life | Reference |
| Soil | Field studies | 26 - 110 days | who.intepa.gov |
| Soil | Laboratory studies | 2 - 72 days | epa.gov |
| Soil | Flooded | 2 - 86 days | epa.gov |
| Soil | Aerobic, neutral/acidic | 1 - 8 weeks | epa.gov |
| Soil | Tropical sugarcane ecosystem | 10.83 days | nih.gov |
| Water | pH 6.0 (25°C) | 690 weeks | who.intepa.gov |
| Water | pH 7.0 (25°C) | 8.2 weeks | who.intepa.gov |
| Water | pH 8.0 (25°C) | 1.0 week | who.intepa.gov |
Advanced Analytical Methodologies for 7 Benzofuranyl N Methylcarbamate and Its Metabolites
Spectrophotometric Detection Techniques
Spectrophotometry offers a cost-effective and accessible approach for the determination of 7-Benzofuranyl N-methylcarbamate. These methods are typically based on the formation of a colored product that can be measured using a UV-Visible spectrophotometer.
A prominent colorimetric method for detecting this compound involves its hydrolysis under alkaline conditions to form carbofuran-phenol. This product is then coupled with a diazotized reagent, such as p-aminoacetophenone or p-aminoantipyrine, to form a stable azo dye. This process is known as an azo-coupling reaction. scielo.brresearchgate.net
The reaction with diazotized p-aminoacetophenone (DPAAP) in an alkaline medium produces an orange-colored dye with a maximum absorbance (λmax) at 460 nm. scielo.br This method has demonstrated good linearity, with Beer's law being obeyed over a concentration range of 0.1 to 1.2 µg/mL. scielo.br The high molar absorptivity (1.2 x 10⁵ L mol⁻¹ cm⁻¹) indicates the sensitivity of this technique. scielo.br Similarly, coupling with p-aminoantipyrine after diazotization also results in a dramatic color change, with the resulting dye showing an absorption maximum at 470 nm. researchgate.net
These spectrophotometric methods have been successfully applied to determine carbofuran (B1668357) residues in environmental samples, including water and soil, as well as in various food commodities. scielo.brresearchgate.netnih.gov The simplicity, speed, and affordability of these techniques make them suitable for routine analysis. researchgate.net
| Parameter | Method with p-aminoacetophenone | Method with p-aminoantipyrine |
| Principle | Azo-coupling reaction | Azo-coupling reaction |
| Reagent | Diazotized p-aminoacetophenone (DPAAP) | Diazotized p-aminoantipyrine |
| λmax | 460 nm scielo.brresearchgate.net | 470 nm researchgate.net |
| Linear Range | 0.1 - 1.2 µg/mL scielo.br | Not specified |
| Molar Absorptivity | 1.2 x 10⁵ L mol⁻¹ cm⁻¹ scielo.br | Not specified |
| Sandell's Sensitivity | 0.0014 µg cm⁻² scielo.br | Not specified |
| Application | Environmental, biological, and grain samples scielo.br | Vegetable, fruit, soil, and water samples researchgate.net |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are the cornerstone for the selective separation and sensitive quantification of this compound and its metabolites from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed methods.
HPLC is a preferred method for the analysis of N-methylcarbamate pesticides due to the thermal instability of these compounds. thermofisher.com To enhance sensitivity and selectivity, HPLC systems are often coupled with post-column derivatization. thermofisher.comjfda-online.com This technique involves the separation of the parent compound and its metabolites on a reversed-phase column, followed by a chemical reaction to produce a derivative that is more easily detectable. thermofisher.com
A common post-column derivatization procedure involves the hydrolysis of the separated carbamates into methylamine. The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. jfda-online.com This product can be sensitively measured by a fluorescence detector. jfda-online.comnih.gov This approach is central to EPA Methods 531.2 and 8318 for carbamate (B1207046) analysis. thermofisher.com HPLC with UV absorbance detection is also used, often requiring a sample pre-concentration step like on-line solid-phase extraction (SPE) to achieve the necessary sensitivity. thermofisher.com Using on-line SPE with UV detection, method detection limits (MDLs) for carbofuran can be as low as 0.062 µg/L. thermofisher.com
| Technique | Principle | Detection Method | Key Features | Application |
| HPLC-PCD-FL | Post-column hydrolysis to methylamine, followed by reaction with OPA to form a fluorescent isoindole. jfda-online.com | Fluorescence | High sensitivity and selectivity. nih.gov | Analysis of carbofuran and its metabolites (3-hydroxycarbofuran, 3-ketocarbofuran) in crops and honey. jfda-online.comnih.gov |
| On-line SPE-HPLC-UV | Sample pre-concentration on an SPE cartridge followed by HPLC separation. thermofisher.com | UV Absorbance | Automated, rapid analysis (e.g., 5 minutes), good reproducibility. thermofisher.com | Determination of carbofuran in tap and environmental waters. thermofisher.com |
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. While this compound itself is thermally labile, GC can be used for the determination of some of its metabolites or after a derivatization step to enhance thermal stability and volatility. scispec.co.th For instance, carbamate linkage can be transformed into more stable trifluoroacetyl derivatives. nih.govresearchgate.net
The direct determination of carbofuran and its carbamate metabolites can be challenging due to decomposition in the hot GC injection port. nih.gov However, GC with a nitrogen-specific detector (NPD) has been used for the analysis of carbofuran and 3-hydroxycarbofuran (B132532) residues. nih.gov To overcome thermal decomposition, techniques like temperature-programmable inlet on-column injection can be employed, which introduces the sample into the column at a lower temperature, minimizing degradation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the unambiguous identification and confirmation of this compound and its metabolites. tandfonline.comsciresjournals.com It combines the high separation efficiency of GC with the definitive identification capabilities of mass spectrometry. sciresjournals.com
For GC-MS analysis, derivatization is often necessary to make the polar metabolites, such as 3-hydroxycarbofuran, sufficiently volatile and thermally stable. nih.govresearchgate.net A common derivatization agent is trifluoroacetic acid anhydride. nih.govresearchgate.net The method allows for the determination of the parent compound and its key metabolites in various samples, including plasma, soil, and maize. nih.govtandfonline.com GC-MS methods have been developed with low limits of detection (LODs), for example, 0.001 mg/kg for carbofuran and 0.005 mg/kg for 3-hydroxycarbofuran in maize and soil. tandfonline.com
| Parameter | GC-MS Method for Maize and Soil tandfonline.com | GC-MS/MS Method for Plasma nih.gov |
| Analytes | Carbofuran, 3-hydroxycarbofuran | Carbofuran and its main metabolites |
| Derivatization | Not specified | Trifluoroacetic acid anhydride |
| LOD (Carbofuran) | 0.001 mg/kg | 0.015 - 0.151 ng/mL (for all compounds) |
| LOD (Metabolite) | 0.005 mg/kg (3-hydroxycarbofuran) | 0.015 - 0.151 ng/mL (for all compounds) |
| Recovery (Carbofuran) | 88.9% - 96.1% | 81% - 107% (for all compounds) |
| Recovery (Metabolite) | 83.6% - 102% (3-hydroxycarbofuran) | 81% - 107% (for all compounds) |
| Matrix | Maize, Soil | Human Blood Plasma |
Chemiluminescence-Based Flow-Injection Analysis (FIA-CL)
Flow-injection analysis (FIA) coupled with chemiluminescence (CL) detection offers a rapid, sensitive, and automated approach for the determination of this compound. rsc.org These methods are often based on the enhancing or inhibiting effect of the analyte on a specific chemiluminescent reaction.
One such method is based on the on-line conversion of carbofuran into methylamine via UV irradiation. The generated methylamine then reacts with tris(2,2′-bipyridine)ruthenium(III), producing a light emission that is proportional to the carbofuran concentration. rsc.org Another approach utilizes the enhancing effect of carbofuran on the chemiluminescence reaction between luminol and potassium permanganate (KMnO₄) in an alkaline medium. researchgate.net
FIA-CL systems are characterized by a high sample throughput, with rates as high as 200 injections per hour being reported. rsc.org The method demonstrates good linearity and repeatability, making it suitable for the routine analysis of carbofuran in samples like water, soil, and grains. rsc.org
| Parameter | FIA-CL Method (UV-Ru(bpy)₃³⁺) rsc.org | FIA-CL Method (Luminol-KMnO₄) researchgate.net |
| Principle | On-line photolysis to methylamine, reaction with Ru(bpy)₃³⁺. rsc.org | Enhancement of the luminol-KMnO₄ reaction. researchgate.net |
| Linear Range | 0.22 - 11.2 µg/mL | Not specified |
| Repeatability (RSD) | 1.6% (n=10) | Not specified |
| Sample Throughput | 200 injections/hour | Not specified |
| Application | Water, soil, and grains rsc.org | Water and lettuce samples researchgate.net |
Spectroscopic Characterization (e.g., FTIR for Structural Information)
Spectroscopic techniques are pivotal for the structural elucidation and confirmation of this compound. Fourier Transform Infrared (FTIR) spectroscopy, in particular, provides valuable information regarding the functional groups present in the molecule, serving as a fingerprint for its identification.
The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds. Analysis of these bands allows for the confirmation of the compound's chemical structure. For instance, the presence of the N-H bond in the carbamate group is typically confirmed by a stretching vibration in the region of 3360 cm⁻¹. The aliphatic C-H stretching of the methyl and dimethyl groups is observed around 2975 cm⁻¹. A strong absorption peak at approximately 1715 cm⁻¹ is indicative of the carbonyl (C=O) group of the carbamate ester. The aromatic C=C stretching vibrations of the benzofuran (B130515) ring are found at 1617 cm⁻¹. Furthermore, the C-O and C-N stretching vibrations are identified by peaks at 1233 cm⁻¹ and 1127 cm⁻¹, respectively marquette.eduscispace.com.
These distinct absorption peaks provide a reliable method for the qualitative analysis and structural confirmation of this compound. The specific frequencies of these vibrations are summarized in the table below.
| Vibrational Mode | Functional Group | Characteristic FTIR Peak (cm⁻¹) |
| N-H Stretch | Carbamate | 3360 |
| C-H Stretch | Aliphatic | 2975 |
| C=O Stretch | Carbamate | 1715 |
| C=C Stretch | Aromatic | 1617 |
| C-O Stretch | Ether/Ester | 1233 |
| C-N Stretch | Carbamate | 1127 |
This table presents the major FTIR absorption peaks for this compound, aiding in its structural characterization marquette.eduscispace.com.
Method Validation and Application in Environmental and Biological Matrices
The detection and quantification of this compound and its metabolites in complex environmental and biological samples necessitate the development and validation of sensitive and reliable analytical methods. Various chromatographic techniques have been predominantly employed for this purpose, with validation parameters ensuring the accuracy and precision of the results.
In environmental analysis, the determination of this compound in soil and water has been extensively studied. For soil samples, a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been validated. This method demonstrated linearity in the concentration range of 0.47 to 2.36 mg/kg, with a limit of detection (LOD) of 0.045 mg/kg and a limit of quantification (LOQ) of 0.149 mg/kg. The average recovery for this method was reported to be 98.25 ± 3.97% scielo.org.coscielo.org.counal.edu.co. For water samples, an on-line solid-phase extraction HPLC method has shown excellent linearity from 0.5 to 100 µg/L, with a method detection limit of ≤ 0.062 μg/L thermofisher.com. Another rapid screening method for water utilized a colloidal gold-strip immunoassay, which has a cut-off limit of detection of 7-10 ng/mL tandfonline.com.
In the context of biological matrices, the analysis of this compound and its primary metabolite, 3-hydroxycarbofuran, is crucial for toxicological and forensic investigations. A gas chromatography-tandem mass spectrometry (GC-MS/MS) method has been developed for their determination in human blood plasma. This method showed linearity in the range of 0.50–250 ng/mL, with LODs ranging from 0.015 to 0.151 ng/mL and recoveries between 81% and 107% nih.gov. For veterinary toxicology, an HPLC with a diode-array detector (HPLC-DAD) method was validated for various animal matrices, including stomach contents, liver, vitreous humor, and blood. The linearity for this method was established in the range of 6.25–100 μg/mL, with recoveries of 74.29% to 100.1% for the parent compound and 64.72% to 100.61% for its 3-hydroxy metabolite nih.gov. Furthermore, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the analysis of this compound and 3-hydroxycarbofuran in duck liver, demonstrating a linear range of 2–2,000 ng/g and a detection limit of 0.2 ng/g akjournals.com. The determination of pesticide residues, including carbamates, in urine is also a significant area of biomonitoring frontiersin.orgmdpi.comnih.gov.
The following tables summarize the validation parameters of various analytical methods for this compound and its metabolites in different matrices.
Method Validation Parameters in Environmental Matrices
| Matrix | Analytical Method | Linear Range | LOD | LOQ | Recovery (%) |
| Soil | HPLC-UV | 0.47 - 2.36 mg/kg | 0.045 mg/kg | 0.149 mg/kg | 98.25 ± 3.97 |
| Water | On-line SPE HPLC | 0.5 - 100 µg/L | ≤ 0.062 µg/L | - | - |
| Water | Colloidal Gold-Strip | - | 7 - 10 ng/mL | - | - |
This table provides an overview of the validated analytical methods for the determination of this compound in environmental samples.
Method Validation Parameters in Biological Matrices
| Matrix | Analytical Method | Analyte(s) | Linear Range | LOD/Detection Limit | Recovery (%) |
| Human Blood Plasma | GC-MS/MS | This compound & metabolites | 0.50 - 250 ng/mL | 0.015 - 0.151 ng/mL | 81 - 107 |
| Animal Tissues | HPLC-DAD | This compound | 6.25 - 100 µg/mL | - | 74.29 - 100.1 |
| Animal Tissues | HPLC-DAD | 3-hydroxycarbofuran | 6.25 - 100 µg/mL | - | 64.72 - 100.61 |
| Duck Liver | UPLC-MS/MS | This compound & 3-hydroxycarbofuran | 2 - 2,000 ng/g | 0.2 ng/g | > 75.1 |
This table summarizes the key validation parameters for analytical methods used to quantify this compound and its primary metabolite in various biological specimens.
Ecological and Organismal Impact of 7 Benzofuranyl N Methylcarbamate
Ecotoxicological Assessments on Aquatic Biota
Carbofuran (B1668357) is recognized for its high toxicity to aquatic life, affecting various organisms from fish to invertebrates. epa.govtandfonline.com Its relatively high water solubility allows it to contaminate surface waters through runoff from treated agricultural fields, posing a direct threat to aquatic environments. tandfonline.comenvchemgroup.com
Carbofuran is classified as very highly toxic to both freshwater and estuarine/marine fish. epa.gov Laboratory studies have established a range of lethal concentrations (LC50), with values generally below 1 mg/L, indicating high acute toxicity. tandfonline.com For instance, the 96-hour LC50 for various fish species can be as low as 130 to 14,000 parts per billion (ppb). scispace.com
Sublethal effects are also of significant concern. Exposure to carbofuran can lead to a variety of adverse impacts on fish, including:
Physiological Stress: In African catfish (Mystus vittatus) exposed to sublethal concentrations (31 or 62 ppb) for 30 days, researchers observed significant elevations in serum transaminases and depressions in various phosphatase activities in the liver, kidneys, and gills. scispace.com
Behavioral Changes: In sea bass (Dicentrarchus labrax), exposure to carbofuran concentrations from 31 to 250 μg/L for 96 hours resulted in decreased swimming velocity. nih.gov Similarly, acute exposure of Gambusia affinis to carbofuran led to a significant decrease in swimming activity. niif.hu
Biochemical Disruptions: Studies on common carp (B13450389) (Cyprinus carpio) revealed that subchronic exposure to carbofuran can induce oxidative stress. tandfonline.com In sea bass, carbofuran exposure inhibited brain acetylcholinesterase (AChE) and muscle cholinesterase (ChE) activities, which are crucial for nerve function. nih.gov This inhibition of AChE is a primary mode of action for carbamate (B1207046) pesticides. dergipark.org.tr
The following table summarizes the acute toxicity of carbofuran to various fish species.
| Species | Exposure Duration (hours) | LC50 (ppb) |
| Freshwater Fish (general) | 72-96 | 130 - 14,000 |
| Climbing Perch (Anabas testudineus) | 24 | 1560 |
| African Catfish (Mystus vittatus) | - | - |
| Sea Bass (Dicentrarchus labrax) | 96 | - |
| Common Carp (Cyprinus carpio) | - | - |
| Gambusia affinis | - | - |
Data sourced from multiple laboratory studies. scispace.comnih.govniif.hutandfonline.com
Field observations have documented fish kills following the application of carbofuran near water bodies, underscoring the real-world risks posed by this pesticide. tandfonline.comscispace.com
Aquatic invertebrates, which form a critical base of the aquatic food web, are also highly susceptible to carbofuran. epa.gov The water flea, Daphnia magna, is a key indicator species for ecotoxicological studies.
Research has shown that carbofuran is very highly toxic to freshwater and estuarine/marine invertebrates on an acute basis. epa.gov For Daphnia magna, the 48-hour median effective concentration (EC50), which is the concentration that immobilizes 50% of the individuals, has been calculated to be as low as 3.451 μg/L. dergipark.org.trresearchgate.net Chronic exposure can lead to reproductive effects. epa.gov
Studies have demonstrated that various factors can influence carbofuran's toxicity to Daphnia. For example, the presence of suspended solids in the water can potentiate the toxic response. nih.gov Additionally, food availability can modulate the toxicity of carbofuran to D. magna. nih.gov
Sublethal effects on Daphnia magna include a decreased heart rate, although this effect did not always show a clear dose-dependent relationship in some studies. dergipark.org.tr Elutriates from carbofuran-treated soil, even at high dilutions, have been shown to increase the number of offspring in D. magna as a stress response, but also caused mortality in neonates at higher concentrations. nih.gov
| Organism | Exposure Duration (hours) | Endpoint | Concentration (μg/L) |
| Daphnia magna | 48 | EC50 (Immobilisation) | 3.451 |
| Daphnia magna | - | Decreased Heart Rate | 4.5 and 14.58 |
Data sourced from studies on carbofuran toxicity to Daphnia magna. dergipark.org.trresearchgate.net
Effects on Avian Populations and Wildlife
Carbofuran is notoriously toxic to birds and other wildlife, with numerous documented cases of mortality. envchemgroup.compublications.gc.ca The granular formulation of carbofuran is particularly hazardous as birds may mistake the granules for seeds or grit. envchemgroup.comresearchgate.net
Field studies and incident reports have extensively documented the lethal effects of carbofuran on a wide variety of bird species. publications.gc.ca The manufacturer of carbofuran itself has recorded kills of at least 45 bird species in its own supervised field trials in cornfields. publications.gc.ca Even a single granule of carbofuran can be lethal to a small songbird. publications.gc.causda.gov In one documented incident, the median number of granules found in the gizzards of 479 dead Horned Larks was just two. publications.gc.ca
Controlled laboratory studies have confirmed the high acute toxicity of carbofuran to birds. The median lethal dose (LD50) for a range of bird species is approximately 1.65 mg/kg body weight. envchemgroup.com For chickens, the oral LD50 has been reported to be between 25 and 38.9 mg/kg. envchemgroup.comresearchgate.net Sublethal effects in birds can include convulsions and respiratory failure, leading to an excruciating death. audubon.org
Wildlife can be exposed to carbofuran through several pathways:
Direct Ingestion: Birds and other animals may directly consume carbofuran granules, mistaking them for food. envchemgroup.com
Consumption of Contaminated Food and Water: Animals can be exposed by drinking contaminated water or eating contaminated plants and invertebrates. envchemgroup.com
Secondary Poisoning: Predators and scavengers are at risk of secondary poisoning from consuming animals that have been killed by carbofuran. audubon.orgnih.gov This creates a "circle of death" where the poison is passed up the food chain. audubon.org For example, residue levels of 2 ppm carbofuran were found in the gastrointestinal tracts of deer mice and songbirds from treated fields. publications.gc.ca
Residue analysis of tissues from dead wildlife often confirms carbofuran as the cause of death. nih.govuoguelph.ca In a study on broiler chickens, carbofuran was detected in blood, muscle, and liver samples following oral administration. nih.gov The presence of carbofuran in the edible tissues of poisoned birds poses a risk to predators, including raptors, and potentially to human health. nih.gov
Impact on Terrestrial Invertebrates and Soil Microorganisms
Carbofuran's impact extends to the soil ecosystem, affecting invertebrates and microbial communities that are vital for soil health and fertility. nih.govusda.govnih.gov
Earthworms are among the terrestrial invertebrates sensitive to carbofuran. scispace.com The potential for secondary poisoning exists for animals that feed on contaminated earthworms. For instance, an American woodcock consuming earthworms containing 1.3 ppm of carbofuran could ingest a lethal dose. scispace.com
Carbofuran application can significantly alter the structure and diversity of soil microbial communities. researchgate.netplos.org Studies have shown that carbofuran can reduce the diversity and richness of soil bacteria and fungi. researchgate.netplos.org However, the response of microbial populations can be complex. Some studies have reported an initial decline in heterotrophic bacteria and fungi, followed by a stimulation at higher doses, possibly as some microbes adapt to use the pesticide as a carbon source. sdiarticle3.com The degradation of carbofuran in soil is influenced by microbial activity, and certain bacteria, such as Chryseobacterium sp., have been identified as capable of degrading carbofuran. nih.gov
Physiological and Biochemical Responses in Model Organisms (non-human clinical)
The physiological and biochemical impacts of 7-Benzofuranyl N-methylcarbamate, commonly known as carbofuran, have been investigated in various non-human model organisms. These studies provide crucial insights into the compound's mechanisms of action beyond its well-established role as a cholinesterase inhibitor.
Non-Human Mammalian Studies (e.g., Rat Intestinal Enzyme Function, Food and Water Intake)
Research utilizing rats as a model organism has revealed significant alterations in intestinal function and feeding behavior following exposure to this compound.
Subacute administration of this carbamate to rats has been shown to modulate the activities of several key enzymes within the small intestine. nih.govtandfonline.comtandfonline.com The effects appear to be dependent on the duration of exposure. For instance, a 7-day exposure in rats resulted in an enhancement of sucrase, alkaline phosphatase, leucine (B10760876) aminopeptidase (B13392206), and γ-glutamyl transpeptidase activities. nih.govtandfonline.comtandfonline.com However, with a longer 30-day exposure, the activities of sucrase and γ-glutamyl transpeptidase were reduced, while alkaline phosphatase and leucine aminopeptidase activities remained elevated. nih.govtandfonline.comtandfonline.com Notably, the activities of maltase, lactase, and trehalase showed no change after either 7 or 30 days of treatment. nih.govtandfonline.comtandfonline.com
Cellular enzymes within the intestine are also affected. The activity of lactate (B86563) dehydrogenase was found to be enhanced after both 7 and 30 days of exposure. nih.govtandfonline.com Glucose-6-phosphatase and glutamate (B1630785) pyruvate (B1213749) transaminase activities were increased after 7 days but were significantly reduced after 30 days. nih.govtandfonline.com In contrast, the activity of glutamate oxaloacetate transaminase was not altered by the treatment. nih.govtandfonline.com Kinetic analyses of brush border enzymes indicated a change in the maximum velocity (Vmax) without a change in the apparent substrate affinity (Km), suggesting that the compound primarily affects the amount of enzyme protein. nih.govtandfonline.com
Interactive Data Table: Effect of this compound on Rat Intestinal Enzyme Activity
Studies on food and water intake in rats have yielded somewhat varied results depending on the dosage. One study found a significant increase in water consumption in rats treated with 0.05, 0.1, and 0.15 mg/kg of the compound. ispub.comresearchgate.net In the same study, food consumption was observed to decrease at the 0.05 and 0.1 mg/kg doses, but increase at the 0.15 mg/kg dose. ispub.comresearchgate.net These effects on water and food intake may be linked to the pesticide's impact on the hypothalamus. ispub.comresearchgate.net Another study reported that rats administered the compound in their drinking water at concentrations of 25, 100, and 400 ppm for 90 days showed a significant decrease in water consumption. nih.gov Furthermore, animals exposed to the compound for 30 days exhibited retarded growth, which was suggested to be a consequence of low feed intake. nih.govtandfonline.com
Interactive Data Table: Effect of this compound on Food and Water Intake in Rats
| Parameter | Dosage | Observation |
|---|---|---|
| Water Consumption | 0.05, 0.1, 0.15 mg/kg (oral gavage) | Significant increase ispub.comresearchgate.net |
| 25, 100, 400 ppm (in drinking water) | Significant decrease nih.gov | |
| Food Consumption | 0.05, 0.1 mg/kg (oral gavage) | Significant decrease ispub.comresearchgate.net |
| 0.15 mg/kg (oral gavage) | Significant increase ispub.comresearchgate.net |
Systemic Effects Beyond Cholinesterase Inhibition in Organismal Systems
The systemic effects of this compound extend beyond its primary mechanism of cholinesterase inhibition, impacting various organ systems and physiological processes.
In rats, subchronic exposure to this compound has been shown to induce histological changes in the small intestine, including the disruption of the villi. nih.govtandfonline.comtandfonline.com At a cellular level, it has been found to cause the disintegration of DNA in enterocytes. nih.govtandfonline.comtandfonline.com These findings suggest that the compound's toxicity can interfere with the digestive and absorptive functions of the intestine. tandfonline.com
Beyond the gastrointestinal tract, studies have indicated that this compound can induce oxidative stress in the nervous system and skeletal muscle by disrupting the pro-oxidant/antioxidant balance. nih.gov It has also been shown to induce oxidative stress in the liver by increasing lipid peroxidation and decreasing the activity of hepatic superoxide (B77818) dismutase. nih.gov
Cardiovascular effects have also been documented in rats. In vivo studies have shown that the compound can significantly reduce heart rate and cause a transient increase in blood pressure. koreascience.kr In isolated rat hearts, it has been observed to cause a significant depression in left ventricular developed pressure, indicating contractile dysfunction, as well as a decrease in coronary flow rate, suggesting coronary dysfunction. koreascience.kr
Furthermore, developmental studies in rats have shown that exposure can lead to reduced body weight gain in dams and pups, as well as decreased pup survival. who.int
Theoretical and Computational Research on 7 Benzofuranyl N Methylcarbamate
Structure-Activity Relationship (SAR) Studies for Benzofuranyl Carbamates
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of benzofuranyl carbamates influences their biological activity, which is particularly relevant for the design of new insecticides. nih.govresearchgate.net While specific SAR studies on 7-Benzofuranyl N-methylcarbamate are not extensively documented in publicly available literature, the principles can be inferred from research on related benzofuran (B130515) derivatives and other carbamate (B1207046) insecticides. nih.govnih.gov
The biological activity of benzofuranyl carbamates is largely attributed to their ability to inhibit the enzyme acetylcholinesterase (AChE). The carbamate moiety is a key pharmacophore, mimicking the structure of acetylcholine (B1216132) and binding to the active site of AChE. The benzofuran ring serves as a scaffold, and substitutions on this ring system can significantly modulate the compound's potency and selectivity.
Key structural features that influence the activity of benzofuranyl carbamates include:
The Carbamate Group: The N-methylcarbamate group is essential for the inhibitory activity against AChE. Variations in the alkyl substituent on the nitrogen can affect the binding affinity and the rate of carbamylation of the enzyme.
Substituents on the Benzofuran Ring: The position and nature of substituents on the benzofuran ring can have a profound impact on activity. For instance, in the case of carbofuran (B1668357) (2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate), the dimethyl group at the 2-position and the dihydro nature of the furan (B31954) ring are specific structural features. nih.gov The presence of halogens, such as bromine, on the benzofuran ring has been shown to be a critical determinant of biological activity in other benzofuran derivatives. nih.gov Electron-withdrawing groups in certain positions of the benzofuran ring and on aryl rings attached to it can increase the potency of the compound. nih.gov
A study on the effects of various benzofuran derivatives on porcine brain tubulin assembly revealed that only the carbamate insecticides, including carbofuran, benfuracarb, carbosulfan, and furathiocarb, exhibited distinct effects, leading to a dose-dependent reduction in tubulin polymerization. nih.gov This suggests that the carbamate function is crucial for this specific biological interaction.
The following table summarizes the influence of structural modifications on the activity of benzofuran derivatives, which can be extrapolated to understand the SAR of this compound.
| Structural Modification | Observed Effect on Biological Activity | Reference |
| Presence of N-methylcarbamate group | Essential for acetylcholinesterase inhibition | nih.gov |
| Halogen substitution on the benzofuran ring | Critical determinant of biological activity | nih.gov |
| Electron-withdrawing groups on the benzofuran ring | Tendency to increase potency | nih.gov |
| 2,3-dihydro-2,2-dimethyl substitution | Specific feature of the potent insecticide carbofuran | nih.gov |
Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Modeling for Compound Disposition and Effect
Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling is a computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical and to link its concentration in the body to its pharmacological or toxicological effects. researchgate.net While a specific PBPK/PD model for this compound is not available, a well-documented model for the closely related compound carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate) in Sprague-Dawley rats provides valuable insights. nih.gov
The PBPK/PD model for carbofuran was developed to characterize the inhibition of acetylcholinesterase (AChE) following exposure. nih.gov The model structure incorporated several key physiological and biochemical processes:
Metabolism: The model included the metabolism of carbofuran in the liver to 16 known metabolites. nih.gov
Enterohepatic Circulation: It accounted for the enterohepatic circulation of glucuronic acid conjugates. nih.gov
Excretion: The model simulated the excretion of the compound and its metabolites in urine and feces. nih.gov
The model was used to simulate blood and brain AChE activity following oral administration of carbofuran. nih.gov The simulation results were able to reproduce experimental data on AChE activity in both blood and brain. nih.gov The model predicted a half-life of 5.2 hours for the urinary clearance of carbofuran. nih.gov
Monte Carlo simulations were performed to assess the impact of variability in 30 influential model parameters on the model's predictions. nih.gov The results of these simulations for minimum AChE activity in the blood were in good agreement with experimental values. nih.gov
The development of such PBPK/PD models for carbamates like carbofuran is essential for risk assessment, as it allows for the extrapolation of data from animal studies to humans and helps in understanding the dose-response relationship. nih.govepa.gov A similar modeling approach could be applied to this compound, taking into account the structural differences that would likely affect its ADME properties.
The following table outlines the key components and findings of the PBPK/PD model for carbofuran.
| Model Component/Parameter | Description/Finding | Reference |
| Compound | Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate) | nih.gov |
| Organism | Sprague-Dawley rat | nih.gov |
| Key Processes Modeled | Hepatic metabolism, enterohepatic circulation, urinary and fecal excretion | nih.gov |
| Pharmacodynamic Endpoint | Acetylcholinesterase (AChE) inhibition in blood and brain | nih.gov |
| Predicted Urinary Clearance Half-life | 5.2 hours | nih.gov |
| Validation | Reproduced experimental AChE activity data | nih.gov |
Molecular Docking and Computational Chemistry for Receptor Interactions
Molecular docking and computational chemistry are powerful tools to investigate the interaction of small molecules with their biological targets at an atomic level. mdpi.com For this compound, the primary target is expected to be the enzyme acetylcholinesterase (AChE). While specific docking studies for this exact compound are scarce, research on the related insecticide carbofuran provides a clear model for its potential binding mode.
Molecular docking studies of carbofuran with AChE have revealed the key interactions responsible for its inhibitory activity. The carbamate moiety of carbofuran binds to the catalytic triad (B1167595) of the enzyme, which is composed of serine, histidine, and glutamate (B1630785) residues. The benzofuran portion of the molecule interacts with the peripheral anionic site (PAS) and other hydrophobic pockets within the enzyme's active site gorge.
These computational studies help to:
Predict Binding Affinity: Calculate the binding energy between the ligand and the receptor, which can be correlated with the compound's inhibitory potency.
Identify Key Interactions: Visualize the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.
Guide Drug Design: Provide a rational basis for designing new derivatives with improved activity and selectivity.
The insights gained from computational studies on carbofuran can be extrapolated to this compound. The absence of the dihydro- and dimethyl- substitutions in the furan ring of this compound would likely alter its conformation and interactions within the AChE active site, potentially affecting its binding affinity and inhibitory potency.
The following table summarizes the typical findings from molecular docking studies of carbamate insecticides with acetylcholinesterase.
| Interaction Type | Interacting Moiety of Carbamate | Interacting Residues in Acetylcholinesterase |
| Covalent Bond (Carbamylation) | Carbamate group | Serine in the catalytic triad |
| Hydrogen Bonding | Carbamate group | Histidine and other residues in the active site |
| Hydrophobic Interactions | Benzofuran ring | Aromatic residues (e.g., Tryptophan, Tyrosine) in the PAS and acyl pocket |
| Pi-Pi Stacking | Benzofuran ring | Aromatic residues in the active site gorge |
Genomic and Metagenomic Insights into Microbial Degradation Mechanisms
The environmental fate of benzofuranyl carbamates is significantly influenced by microbial degradation. Genomic and metagenomic studies have provided deep insights into the bacterial pathways and the genetic basis for the breakdown of these compounds, with a primary focus on carbofuran. nih.govasm.org
The initial and most crucial step in the microbial degradation of carbofuran is the hydrolysis of the carbamate ester bond, which is catalyzed by a carbamate hydrolase. nih.govnih.gov This reaction yields carbofuran phenol (B47542) and methylamine. oup.com The resulting carbofuran phenol can be further metabolized by the microorganisms.
Several bacterial species capable of degrading carbofuran have been isolated and characterized, including species from the genera Sphingobium, Novosphingobium, Pseudomonas, and Bacillus. nih.govasm.orgnih.govmsk.or.kr
Key genes and gene clusters involved in carbofuran degradation have been identified through genomic analysis:
cehA and mcd: These genes encode for carbamate hydrolases that are responsible for the initial hydrolysis of carbofuran. nih.govoup.com The cehA gene is highly conserved among different carbofuran-degrading sphingomonad strains. nih.gov
cfd gene cluster: This cluster of genes is responsible for the catabolism of the resulting carbofuran phenol. It includes genes encoding for a hydroxylase (cfdC), an epoxide hydrolase (cfdF), and a ring cleavage dioxygenase (cfdE). nih.gov
Genomic studies have also revealed that the genes for carbofuran degradation are often located on plasmids, which can be transferred between different bacterial species through horizontal gene transfer. nih.govoup.com This facilitates the rapid evolution and dissemination of the degradation capabilities within microbial communities.
Metagenomic approaches, which involve the study of genetic material recovered directly from environmental samples, have further expanded our understanding of the diversity of carbamate-degrading microorganisms and their metabolic potential in various ecosystems.
The knowledge gained from the genomic and metagenomic analysis of carbofuran-degrading microbes can be applied to predict the potential microbial degradation pathways for this compound. It is likely that the initial hydrolysis of the carbamate bond would be a common step, followed by the degradation of the resulting 7-hydroxybenzofuran.
The following table lists some of the key genes involved in the microbial degradation of carbofuran.
| Gene/Gene Cluster | Function | Reference |
| cehA | Encodes a carbamate hydrolase for the hydrolysis of carbofuran to carbofuran phenol | nih.gov |
| mcd | Encodes a methylcarbamate-degrading hydrolase | oup.com |
| cfdC | Encodes a hydroxylase involved in carbofuran phenol catabolism | nih.gov |
| cfdF | Encodes an epoxide hydrolase involved in carbofuran phenol catabolism | nih.gov |
| cfdE | Encodes a ring cleavage dioxygenase for the breakdown of the aromatic ring | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-benzofuranyl N-methylcarbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Pd-catalyzed C-N cross-coupling reactions or coupling reactions between benzyl carbamate and brominated phenyl derivatives . Reaction parameters such as catalyst loading (e.g., Pd-based catalysts), solvent choice (e.g., THF or ethyl acetate), and temperature significantly impact yield. For example, Pd-catalyzed methods require inert atmospheres and precise stoichiometric ratios to minimize side products. Post-synthesis purification often involves column chromatography or recrystallization .
Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the carbamate and benzofuran moieties. X-ray crystallography, as demonstrated in studies of analogous carbamates (e.g., benzyl N-(4-pyridyl)carbamate), reveals hydrogen-bonding patterns (e.g., N–H⋯N interactions) and molecular packing . Mass spectrometry (HRMS) provides molecular weight validation, with typical fragmentation patterns aligning with methylcarbamate groups .
Q. What are the recommended protocols for detecting trace levels of this compound in environmental samples?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with post-column derivatization is widely used, achieving detection limits of 0.2 ppm in food matrices . For environmental samples (e.g., water or soil), dispersive liquid-liquid microextraction (DLLME) optimizes analyte concentration, followed by HPLC or LC-MS/MS analysis. Validation parameters (e.g., recovery rates of 60–100%) should adhere to AOAC guidelines .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is influenced by humidity and light exposure. Storage in sealed containers under dry, inert atmospheres (e.g., nitrogen) at 4°C prevents hydrolysis of the carbamate group. Accelerated stability studies using thermal stress (e.g., 40°C/75% RH) can predict degradation pathways, with monitoring via HPLC .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in oxidation and reduction reactions?
- Methodological Answer : Oxidation with agents like KMnO₄ typically targets the benzofuran ring, yielding sulfones or quinones, while reduction with NaBH₄ may convert the carbamate to a secondary amine. Computational modeling (e.g., DFT) helps predict reactive sites, and LC-MS monitors intermediate species . Kinetic studies under varied pH and solvent conditions further elucidate reaction pathways .
Q. How does this compound behave in environmental matrices, and what are its ecotoxicological implications?
- Methodological Answer : The compound’s half-life in soil ranges from 30–60 days, depending on microbial activity and pH. Forensic studies in wildlife (e.g., vultures) use LC-MS/MS to detect residues in tissues, linking exposure to acetylcholinesterase inhibition. Metabolite identification (e.g., 3-hydroxycarbofuran) is critical for ecotoxicological risk assessments .
Q. What experimental strategies differentiate this compound from structurally similar carbamates in mixed samples?
- Methodological Answer : Chromatographic separation (e.g., UPLC with C18 columns) paired with tandem mass spectrometry distinguishes isomers via unique fragmentation patterns (e.g., m/z 221 for the benzofuran moiety). Isotopic labeling (e.g., ¹³C-carbamate) or derivatization (e.g., dansyl chloride) enhances specificity .
Q. How can researchers evaluate the compound’s bioactivity using in vitro models while adhering to ethical standards?
- Methodological Answer : Cell-based assays (e.g., acetylcholinesterase inhibition in neuroblastoma cells) require strict compliance with in vitro guidelines. Studies on mitosis (e.g., metaphase chromosome preparation) use analogues like methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl) carbamate as non-toxic substitutes for colchicine . Ethical protocols mandate third-party validation of non-therapeutic claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
